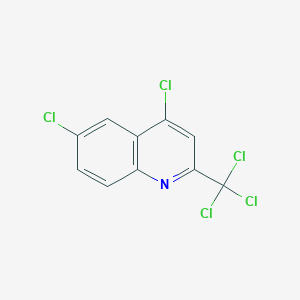

4,6-Dichloro-2-trichloromethyl-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-(trichloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl5N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXKVGZILZNOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588862 | |

| Record name | 4,6-Dichloro-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93600-20-5 | |

| Record name | 4,6-Dichloro-2-(trichloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93600-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93600-20-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dichloro 2 Trichloromethyl Quinoline and Its Precursors/analogs

Classical Synthetic Approaches for Quinoline (B57606) Ring Systems

The foundation of the target molecule is the quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring. Over the centuries, several named reactions have been developed to construct this core structure, with the Friedländer and Doebner-Miller syntheses being among the most fundamental.

Friedländer Synthesis and its Adaptations

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline derivatives. jk-sci.com Discovered by Paul Friedländer, this reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a second carbonyl compound that possesses a reactive α-methylene group. researchgate.netorganicreactions.org The reaction is typically promoted by either an acid or a base catalyst, or simply by heating the reactants. researchgate.net

The general mechanism can proceed through two primary pathways. The first involves an initial aldol (B89426) addition between the two carbonyl reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amine and the carbonyl group, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring. wikipedia.org Catalysts such as trifluoroacetic acid, iodine, and various Lewis acids have been employed to facilitate the reaction. wikipedia.org While versatile, the classical Friedländer procedure has shown limitations, particularly in the synthesis of 4-substituted quinolines from 2-aminoaryl ketones.

Table 1: Overview of the Friedländer Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Condensation, Intramolecular Cyclization jk-sci.com |

| Reactants | o-Aminoaryl aldehyde/ketone + Aldehyde/ketone with α-active hydrogen jk-sci.com |

| Products | Substituted Quinolines jk-sci.com |

| Catalysts | Acids (e.g., HCl, H₂SO₄), Bases (e.g., NaOH, Pyridine), or Heat jk-sci.comresearchgate.net |

| Solvents | Ethanol (B145695), Methanol, DMF jk-sci.com |

Doebner-Miller Reaction and Related Condensation Methods

The Doebner-Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is another cornerstone in quinoline chemistry. wikipedia.org This method produces quinolines by reacting an aniline (B41778) (or a substituted aniline) with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org The reaction is typically catalyzed by strong Brønsted acids like hydrochloric acid or Lewis acids such as tin tetrachloride. wikipedia.orgiipseries.org

The mechanism is understood to involve a 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound. acs.org This is followed by a cyclization step onto the aromatic ring and subsequent dehydration and oxidation to yield the final aromatic quinoline product. wikipedia.orgacs.org The α,β-unsaturated carbonyl reactant can also be generated in situ from aldehydes or ketones via an aldol condensation, a variation known as the Beyer method. wikipedia.org

Table 2: Overview of the Doebner-Miller Reaction

| Feature | Description |

|---|---|

| Reaction Type | Condensation, Cyclization, Oxidation acs.orgsynarchive.com |

| Reactants | Aniline + α,β-Unsaturated carbonyl compound wikipedia.org |

| Products | Substituted Quinolines wikipedia.org |

| Catalysts | Brønsted Acids (e.g., HCl, H₂SO₄), Lewis Acids (e.g., SnCl₄) wikipedia.orgiipseries.org |

| Key Feature | Often uses an oxidizing agent, which can be another molecule of the reactant. youtube.com |

Chlorination Strategies for Quinoline Backbones

Chlorination of the quinoline ring is a critical step in arriving at the target compound. The strategy depends on whether a substituent is being replaced or a hydrogen atom on the aromatic backbone is being substituted.

A common method for introducing chlorine onto the quinoline nucleus is through electrophilic aromatic substitution. Direct chlorination of the quinoline parent molecule in concentrated sulfuric acid using gaseous chlorine and a silver sulfate (B86663) catalyst tends to yield a mixture of 5-chloroquinoline (B16772) and 8-chloroquinoline, with further reaction leading to 5,8-dichloroquinoline. pjsir.org

However, for the synthesis of 4,6-dichloro-2-trichloromethyl-quinoline, a more relevant strategy is the conversion of a hydroxyquinoline (a quinolinol) to a chloroquinoline. This is a standard transformation often accomplished using chlorinating agents like phosphorus oxychloride (POCl₃). google.comgoogle.com For instance, a 4-quinolinol derivative can be converted to the corresponding 4-chloroquinoline (B167314) by refluxing with phosphorus oxychloride. google.comgoogle.com This specific reaction is pivotal in the final steps of the synthesis of the target molecule.

Targeted Synthesis of 2-Trichloromethylated Quinolines

The presence of the trichloromethyl (-CCl₃) group at the 2-position necessitates specific synthetic design, as this group is not typically introduced through classical quinoline syntheses.

Introduction of the Trichloromethyl Group

The introduction of the -CCl₃ group is most effectively achieved by incorporating it into one of the starting materials before the quinoline ring is formed. A documented approach for synthesizing 2-trichloromethyl-4-quinolinol derivatives involves the condensation of an appropriately substituted aniline with ethyl trichloroacetylacetate. google.com This reaction builds the quinoline ring while simultaneously installing the trichloromethyl group at the desired 2-position and a hydroxyl group at the 4-position.

Other general methods for creating trichloromethyl groups exist, such as the addition of chloroform (B151607) to carbonyl compounds, often promoted by a strong base. organic-chemistry.org However, for the specific architecture of the target compound, building the quinoline ring from a precursor already containing the -CCl₃ moiety is a more direct and controlled strategy. google.com

Multi-step Synthesis Pathways

The synthesis of 4,6-dichloro-2-trichloromethyl-quinoline is a multi-step process that combines the principles of quinoline ring formation with targeted halogenation steps. Based on established chemical transformations, a logical synthetic pathway can be constructed.

Step 1: Formation of the 6-Chloro-2-trichloromethyl-4-quinolinol Intermediate. The synthesis would likely begin with the condensation of 4-chloroaniline (B138754) with ethyl trichloroacetylacetate. This reaction forms the quinoline ring system, incorporating the chloro-substituent from the aniline at the 6-position and the trichloromethyl group from the acetylacetate derivative at the 2-position. The product of this cyclization is 6-chloro-2-trichloromethyl-4-quinolinol. google.com

Step 2: Chlorination of the 4-Position. The hydroxyl group at the 4-position of the quinolinol intermediate is then converted to a chlorine atom. This is achieved by reacting 6-chloro-2-trichloromethyl-4-quinolinol with a strong chlorinating agent. A patent describes this exact transformation by refluxing the intermediate with phosphorus oxychloride (POCl₃) for three hours, which yields the final product, 4,6-dichloro-2-trichloromethyl-quinoline, with a reported yield of 69.8%. google.com

This sequential approach allows for the precise placement of each substituent, leveraging a modified Conrad-Limpach or related quinoline synthesis for the core structure, followed by a standard deoxychlorination to install the final chlorine atom.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4,6-Dichloro-2-trichloromethyl-quinoline |

| 2-aminoaryl aldehyde |

| 2-aminoaryl ketone |

| Aniline |

| 4-chloroaniline |

| Quinoline |

| 4-substituted quinolines |

| 5-chloroquinoline |

| 8-chloroquinoline |

| 5,8-dichloroquinoline |

| 4-quinolinol |

| 6-chloro-2-trichloromethyl-4-quinolinol |

| 2-trichloromethyl-4-quinolinol |

| Ethyl trichloroacetylacetate |

| Chloroform |

| Trifluoroacetic acid |

| Iodine |

| Tin tetrachloride |

| Hydrochloric acid |

| Sulfuric acid |

| Sodium hydroxide |

| Pyridine |

| Phosphorus oxychloride |

Specific Preparations of 4,6-Dichloro-2-trichloromethyl-quinoline

The synthesis of 4,6-dichloro-2-trichloromethyl-quinoline can be approached through a multi-step process, beginning with the construction of a substituted quinoline core, followed by functional group interconversions. A plausible and efficient route involves the Conrad-Limpach synthesis to create a key precursor, which is subsequently chlorinated.

Step 1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline

The initial step involves the synthesis of 6-chloro-4-hydroxy-2-methylquinoline. The Conrad-Limpach synthesis is a well-established method for preparing 4-hydroxyquinolines from anilines and β-ketoesters. wikipedia.orgnih.gov In this case, 4-chloroaniline is reacted with a β-ketoester, such as ethyl acetoacetate (B1235776).

The reaction proceeds in two main stages. First, the 4-chloroaniline and ethyl acetoacetate are condensed, typically at a moderate temperature, to form an enamine intermediate (a Schiff base). This is followed by a thermal cyclization at a higher temperature (around 250 °C) in a high-boiling inert solvent like mineral oil to promote the ring closure and formation of the 4-hydroxyquinoline (B1666331) product. wikipedia.orgnih.gov The use of an appropriate solvent is crucial for achieving high yields in the cyclization step. nih.gov

Step 2: Conversion to 4,6-Dichloro-2-trichloromethyl-quinoline

The second step involves the conversion of 6-chloro-4-hydroxy-2-methylquinoline to the final product, 4,6-dichloro-2-trichloromethyl-quinoline. This transformation requires the simultaneous chlorination of the hydroxyl group at the 4-position and the trichlorination of the methyl group at the 2-position.

This can be achieved by treating 6-chloro-4-hydroxy-2-methylquinoline with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). This combination of reagents is known to be effective for such conversions. mdpi.com The reaction of 4-hydroxy-8-methylquinolin-2(1H)-one with PCl5 and POCl3 has been reported to yield 2,4-dichloro-8-methylquinoline. mdpi.com A similar principle applies here, where the hydroxyl group is replaced by chlorine, and the methyl group undergoes exhaustive chlorination to form the trichloromethyl group. The reaction is typically carried out by heating the reactants together.

Plausible Reaction Scheme:

Advanced and Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of quinolines. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner products compared to conventional heating methods. organic-chemistry.orgresearchgate.net

In the context of quinoline synthesis, microwave irradiation has been successfully applied to various classical reactions, including the Friedländer and Skraup syntheses. For example, a solvent-free synthesis of substituted quinoline derivatives via a Friedländer cyclization has been achieved using a reusable solid catalyst under microwave irradiation. acs.org Another study describes the synthesis of quinoline derivatives from anilines and crotonaldehyde (B89634) or methyl vinyl ketone using phosphotungstic acid under microwave conditions. acs.org The combination of multicomponent reactions with microwave assistance offers a rapid and cost-effective strategy for preparing diverse quinoline-based compounds. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Several hours | Significantly reduced | Not always improved | researchgate.net |

| Friedländer Synthesis | Hours to days | Minutes | Often improved | acs.org |

Solvent-Free Reaction Systems

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or neat, reaction conditions can lead to reduced waste, lower costs, and simplified purification procedures. wikipedia.orgjptcp.com

Several methods for the synthesis of quinolines under solvent-free conditions have been reported. One approach involves the Friedländer cyclization using a reusable solid catalyst like silica-propylsulfonic acid. acs.org Another study demonstrates the synthesis of polysubstituted quinolines at room temperature using tin(II) chloride dihydrate as a catalyst in the absence of a solvent, achieving excellent yields and purity in a short reaction time. acs.org The use of ionic liquids as both catalyst and reaction medium under solvent-free conditions has also proven effective for quinoline synthesis. sigmaaldrich.com

Photocatalytic and Biocatalytic Methods

Photocatalysis and biocatalysis represent cutting-edge green chemistry approaches that utilize light energy or enzymes, respectively, to drive chemical reactions under mild conditions.

Photocatalytic Synthesis: Visible-light-mediated methods are gaining prominence. An unconventional photocatalytic approach for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides has been developed, offering a reagent-free and highly atom-economical route. nih.gov Another study describes the synthesis of quinolines from N-alkyl anilines or anilines and aldehydes using a dual-catalyst system consisting of a photocatalyst and a proton reduction cocatalyst, producing H2 as the only byproduct. orgsyn.org These methods often operate at room temperature and use environmentally benign catalysts and oxidants like molecular oxygen. google.comchemicalbook.com

Biocatalytic Synthesis: Enzymes offer high selectivity and efficiency under mild, aqueous conditions. Monoamine oxidase (MAO-N) enzymes have been used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding aromatic quinoline derivatives. researchgate.netgoogle.com These biocatalytic methods provide a sustainable alternative to traditional chemical oxidations, which often rely on toxic and expensive reagents. researchgate.netnih.gov

Table 2: Examples of Photocatalytic and Biocatalytic Quinoline Synthesis

| Method | Catalyst/Enzyme | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Photocatalysis | Organic Dye | Quinoline N-oxide, Sulfonic acid | Metal-free, oxidant-free | mdpi.com |

| Photocatalysis | Dual-catalyst system | N-alkyl anilines, Aldehydes | Oxidant-free, H2 byproduct | orgsyn.org |

| Biocatalysis | Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Mild conditions, high selectivity | researchgate.netgoogle.com |

Ultrasonication-Mediated Synthesis

The use of ultrasound irradiation in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, which can accelerate chemical transformations. researchgate.netresearchgate.net

Ultrasonication has been applied to the synthesis of quinoline derivatives, often in conjunction with other green chemistry principles. For instance, the synthesis of hybrid quinoline-imidazole derivatives has been efficiently carried out under ultrasound irradiation, resulting in significantly shorter reaction times and higher yields compared to conventional heating. researchgate.net Another report describes the use of a basic ionic liquid as a catalyst for the condensation reaction of isatin (B1672199) with ketones under ultrasonic irradiation in aqueous media to produce quinolines. researchgate.net This method offers mild conditions, short reaction times, and high yields without the need for a transition metal catalyst. researchgate.net

Catalyst-Free and Green Solvent Applications (e.g., Water, Ethanol)

Developing synthetic methods that operate without a catalyst or in environmentally benign solvents like water or ethanol is a major goal of green chemistry.

Catalyst-Free Synthesis: Several catalyst-free methods for quinoline synthesis have been developed. One such method describes an environmentally friendly protocol for the synthesis of quinolines from imines and styrene (B11656) under solvent-free and catalyst-free conditions. wikipedia.org Another approach involves a one-pot, three-component reaction for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions without a catalyst. organic-chemistry.org

Green Solvents: Water and ethanol are ideal green solvents due to their low toxicity, availability, and environmental compatibility. The use of water as a solvent in the Friedländer synthesis of quinolines has been explored, with hydrochloric acid as a catalyst, achieving high yields at room temperature. sigmaaldrich.com An efficient "on-water" synthesis of 2-substituted quinolines from 2-aminochalcones has been reported using benzylamine (B48309) as a nucleophilic catalyst, offering simple operation and easy product isolation. organic-chemistry.org Ethanol has also been widely used as a solvent in various quinoline syntheses, including those catalyzed by zirconium triflate and concentrated hydrochloric acid. sigmaaldrich.com

One-Pot Synthesis Techniques

The synthesis of complex quinoline structures, such as 4,6-dichloro-2-trichloromethyl-quinoline, often benefits from one-pot methodologies that combine multiple reaction steps into a single sequence. These techniques are prized for their efficiency, reduced waste generation, and avoidance of isolating potentially unstable intermediates. Several established one-pot strategies for quinoline synthesis can be adapted for halogenated and substituted precursors.

Classic methods like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, have been modernized. For instance, an electrochemically assisted Friedländer reaction has been developed as a sustainable, one-step electrosynthetic approach for quinoline synthesis from nitro compounds, operating under mild conditions with high efficiency. rsc.org

Another powerful approach is the tandem sequential reaction. One such method involves the one-pot reaction of pentafluoropropen-2-ol with aldimines, which proceeds through a Mannich addition, followed by a Friedel-Crafts cyclization and subsequent aromatization to yield fluorinated quinolines. nih.gov This highlights the potential for multi-component reactions to rapidly build the quinoline core. Similarly, a three-step tandem reaction starting from anilines and 1,3-diarylpropenes, proceeding via oxidative coupling, rearrangement, and oxidative annulation, provides a one-pot route to 2,4-diarylquinolines. organic-chemistry.org

Researchers have also developed concise one-pot procedures for creating complex quinoline derivatives, such as trifluoromethyl-containing tetrahydroquinolines, demonstrating the utility of these methods in medicinal chemistry. nih.gov For highly substituted systems, one-pot reactions of precursors like thioperchloronitrobutadienes with amines such as naphthalen-1-amine can lead to trisubstituted benzo[h]quinolines in a single step. nih.gov These examples underscore the versatility of one-pot syntheses in constructing varied and functionalized quinoline scaffolds.

Table 1: Overview of Selected One-Pot Quinoline Synthesis Strategies

| Method | Precursors | Key Steps | Advantages | Reference |

| Electrochemically Assisted Friedländer Reaction | Nitro compounds | Condensation, Cyclization | Sustainable, Mild conditions, Reagent-free | rsc.org |

| Tandem Sequential Reaction | Pentafluoropropen-2-ol, Aldimines | Mannich addition, Friedel-Crafts cyclization, Aromatization | High efficiency for fluorinated quinolines | nih.gov |

| Oxidative Annulation | Anilines, 1,3-Diarylpropenes | Oxidative coupling, Rearrangement, Oxidative annulation | Access to 2,4-diarylquinolines from simple starting materials | organic-chemistry.org |

| Benzo[h]quinoline Synthesis | Thioperchloronitrobutadiene derivatives, Naphthalen-1-amine | Nucleophilic substitution, Cyclization, Elimination | Single-step access to highly substituted, annelated systems | nih.gov |

Derivatization Strategies of Halogenated Quinoline Scaffolds

The halogenated quinoline scaffold is a versatile platform for further chemical modification. The presence of multiple reactive sites—the quinoline nitrogen, the carbon-halogen bonds, and the trichloromethyl group—allows for a range of derivatization strategies to produce novel compounds.

Modification at the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is a weak tertiary base and can readily participate in chemical reactions. mdpi.comnih.gov A primary modification strategy involves its reaction with acids to form salts. mdpi.comnih.gov

A more synthetically versatile modification is the oxidation of the quinoline nitrogen to form a quinoline N-oxide. This transformation is crucial as it activates the quinoline ring for further functionalization, particularly at the C2 and C8 positions. mdpi.com The N-oxide group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the introduction of various substituents. For example, the formation of an N-oxide facilitates the palladium-catalyzed C2 oxidative cross-coupling of quinolines with indoles. mdpi.com This strategy of N-oxidation followed by directed functionalization provides a powerful tool for elaborating the quinoline core.

Functionalization of Halogen Atoms (e.g., C-Cl bonds)

The chlorine atoms at the C4 and C6 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for functionalizing halogenated heterocycles. mdpi.com The reactivity of halogens in SNAr reactions on such systems often follows the order F > Cl > Br > I. mdpi.com This allows for the selective replacement of chlorine atoms with a variety of nucleophiles to introduce new functional groups.

Research on chloro-substituted quinolines demonstrates that selective metalation can be used to achieve regioselective functionalization. researchgate.net For instance, the use of specific lithium-magnesium and lithium-zinc amides can direct functionalization to the C2 or C8 positions, complementing other derivatization methods. researchgate.net Furthermore, halogenated 4-aminoquinolines can be diazotized and coupled with amines, such as dimethylamine, to synthesize 4-(3,3-dimethyl-1-triazeno)quinolines. nih.gov This implies that a C4-chloro substituent could potentially be converted to an amino group and then further derivatized.

Highly substituted systems, such as those derived from pentachloro-2-nitro-1,3-butadiene, can undergo subsequent selective reactions, including nucleophilic substitution of the remaining halogen atoms, to build new heterocyclic structures. nih.gov

Table 2: Examples of C-Cl Bond Functionalization Reactions

| Reaction Type | Reagents/Conditions | Product Type | Significance | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Various Nucleophiles (e.g., amines, alkoxides) | Substituted Quinolines | Versatile method for introducing diverse functional groups. | mdpi.com |

| Directed Metalation | Lithium-magnesium/lithium-zinc amides | C2/C8 Functionalized Quinolines | Provides regioselective control over derivatization. | researchgate.net |

| Diazotization/Coupling (via amino intermediate) | 1. NH3 (or equivalent) 2. Fluoboric acid, -5°C 3. Dimethylamine | 4-(3,3-dimethyl-1-triazeno)quinolines | Multi-step strategy for introducing triazene (B1217601) groups. | nih.gov |

Reactivity of the Trichloromethyl Group for Further Transformation

The trichloromethyl (-CCl₃) group at the C2 position is a highly reactive functional group that serves as a linchpin for further molecular transformations. Its electron-withdrawing nature also influences the reactivity of the quinoline ring system.

One of the most common transformations of the trichloromethyl group is its hydrolysis to a carboxylic acid. This reaction typically proceeds under acidic or basic conditions and converts the -CCl₃ group into a -COOH group, providing a handle for further modifications such as esterification or amidation.

The C-Cl bonds within the trichloromethyl group can also be activated for other reactions. For example, photoinduced reactions with triplet carbenes can lead to the insertion into a C-Cl bond of polychloroalkanes, suggesting a pathway for functionalizing the -CCl₃ group. nih.gov While not directly on a quinoline, this points to the potential for carbene-mediated chemistry.

Furthermore, the trichloromethyl group can be a precursor for other functionalities. For instance, the reaction of a related compound, 3-fluoro-4-(trifluoromethyl)quinoline, with hydrazine (B178648) resulted in a defluorinative transformation of the trifluoromethyl group to afford a pyrazoloquinoline. nih.gov This type of cyclization reaction, driven by the reactivity of the trihalomethyl group with a dinucleophile, suggests that the -CCl₃ group in 4,6-dichloro-2-trichloromethyl-quinoline could potentially undergo similar transformations to form fused heterocyclic systems. The in-situ generation of trimethyl(trichloromethyl)silane (B1229197) from chloroform for the synthesis of 2,2,2-trichloromethylcarbinols also highlights the inherent reactivity of the CCl₃ anion equivalent, which can be harnessed for C-C bond formation. organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of 4,6 Dichloro 2 Trichloromethyl Quinoline

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring in 4,6-dichloro-2-trichloromethyl-quinoline is substituted with two chlorine atoms at the C-4 and C-6 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing halogenated heterocycles. The reactivity of these positions is not identical; the chlorine atom at the C-4 position is significantly more activated towards nucleophilic attack than the one at C-6.

This enhanced reactivity at C-4 is attributed to the electronic influence of the ring nitrogen atom. In quinoline and related azine systems, the C-2 and C-4 positions are electronically deficient and can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr mechanism. nih.govmdpi.com Studies on analogous 2,4-dichloroquinazolines consistently show exclusive regioselectivity for substitution at the C-4 position under various conditions with amine nucleophiles. nih.govmdpi.com Similarly, in other chloroquinolines, the C-4 chloro substituent is readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides. mdpi.comresearchgate.net

In contrast, the C-6 chlorine atom, being on the benzenoid part of the quinoline ring, is less activated and generally requires more forcing conditions to react. Therefore, sequential and regioselective substitution is feasible, with initial reactions occurring at the C-4 position.

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) at C-4

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Amines (aliphatic, aromatic) | Base (e.g., DIEA, K2CO3), Solvent (e.g., DCM, DMF, EtOH), Room Temp to Reflux | 4-Amino-6-chloro-2-trichloromethyl-quinoline |

| Thiols | Base (e.g., NaOH), Solvent (e.g., DMF) | 4-Thioether-6-chloro-2-trichloromethyl-quinoline |

Reactions Involving the Trichloromethyl Moiety

Research on related compounds, such as 2,6-dichloro-3-trichloromethylpyridine, shows that nucleophilic attack can occur at the trichloromethyl group, often subsequent to or concurrently with substitution at the ring's halogen positions. rsc.org A proposed mechanism involves the loss of a halide ion from the -CCl3 group, which can be assisted by the lone pairs of substituents or the negative charge in a Meisenheimer intermediate formed during SNAr on the ring. rsc.org

The presence of the trichloromethyl group has been observed to complicate the outcomes of other reactions. For instance, in attempted Sonogashira cross-coupling reactions on the closely related 4-chloro-2-trichloromethylquinazoline, the -CCl3 group was found to interfere, leading to low yields of the desired product and the formation of side products. researchgate.net Chloroform (B151607) has been identified as a potential source of a trichloromethyl anion in some synthetic strategies, highlighting the potential for the -CCl3 group to be involved in radical or anionic pathways. rsc.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 4,6-dichloro-2-trichloromethyl-quinoline core is generally disfavored. The quinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene (B151609). wikipedia.org This deactivation is further intensified by the presence of three strongly electron-withdrawing substituents: two chloro atoms and a trichloromethyl group. wikipedia.orgmasterorganicchemistry.com

In the context of EAS, the substituents exert directing effects:

-Cl (Chloro groups) : These are deactivating but ortho-, para-directing groups. wikipedia.org

-CCl3 (Trichloromethyl group) : This is a strongly deactivating and meta-directing group.

Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituents on the quinoline ring serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. nih.govnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a powerful tool for arylating 4,6-dichloro-2-trichloromethyl-quinoline. tcichemicals.com In dihalogenated quinolines, regioselectivity is a key consideration. The C-4 chloro position is typically more reactive in palladium-catalyzed cross-coupling reactions than the C-6 chloro position due to its proximity to the ring nitrogen. researchgate.net This differential reactivity allows for selective mono-arylation at C-4 under controlled conditions. Subsequent coupling at C-6 can be achieved under more forcing conditions to yield di-substituted products. mdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloroquinolines

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 mdpi.com |

| Boron Reagent | Arylboronic acid, Arylboronic acid pinacol (B44631) ester mdpi.com |

| Base | Na2CO3, K3PO4, Cs2CO3 mdpi.comresearchgate.net |

| Solvent | 1,4-Dioxane, Toluene, DMF, often with water mdpi.comresearchgate.net |

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties via the reaction of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org While this reaction is effective for many haloquinolines, its application to 4,6-dichloro-2-trichloromethyl-quinoline presents challenges.

Studies on the analogous 4-chloro-2-trichloromethylquinazoline showed that Sonogashira coupling with phenylacetylene (B144264) gave the desired product in only a low yield (15%), with the formation of other undesirable products. researchgate.net The presence of the trichloromethyl group at the C-2 position was identified as a complicating factor. researchgate.net Despite these difficulties, successful Sonogashira couplings have been reported on other halogenated quinolines, such as brominated 2-trifluoromethylquinolines, suggesting that with careful optimization of catalysts, bases, and reaction conditions, the reaction may be viable. nih.gov

Table 3: Conditions Used for a Challenging Sonogashira Coupling of a Related Quinazoline

| Component | Details from 4-chloro-2-trichloromethylquinazoline study researchgate.net |

|---|---|

| Palladium Catalyst | Pd(OAc)2 |

| Copper Co-catalyst | CuI (in other attempts) |

| Alkyne | Phenylacetylene |

| Base | Cs2CO3 (Triethylamine was unsuccessful) |

| Solvent | DMF |

Other Palladium-Catalyzed Transformations

Beyond Suzuki and Sonogashira reactions, the chloro-substituents on the quinoline ring can participate in a variety of other palladium-catalyzed transformations. These reactions offer alternative pathways for functionalization.

Heck Reaction : This reaction couples the aryl halide with an alkene to form a substituted alkene. Palladium catalysts are used to functionalize chloroquinolines via this method. nih.gov

Buchwald-Hartwig Amination : This cross-coupling reaction forms a carbon-nitrogen bond between the aryl halide and an amine. It represents a key method for synthesizing aminoquinolines, which are important structural motifs in medicinal chemistry.

Carbonylative Couplings : In the presence of carbon monoxide, palladium catalysts can facilitate the introduction of carbonyl groups, leading to the formation of quinoline-derived esters, amides, or ketones.

The regioselectivity observed in Suzuki and Sonogashira couplings, with the C-4 position being more reactive, generally holds for these other palladium-catalyzed reactions as well. nih.govresearchgate.net This allows for a predictable and stepwise approach to the synthesis of complex, polysubstituted quinoline derivatives.

Hydrogenation, Hydroboration, and Hydrosilylation Reactions

There is no available scientific literature detailing the hydrogenation, hydroboration, or hydrosilylation of 4,6-dichloro-2-trichloromethyl-quinoline. However, the reactivity of the quinoline scaffold in a broader context provides a basis for predicting potential transformations.

Hydrogenation: The hydrogenation of quinoline derivatives typically targets the pyridine (B92270) or benzene ring, depending on the catalyst and reaction conditions. For instance, various catalysts are known to facilitate the reduction of the nitrogen-containing ring in quinolines to form 1,2,3,4-tetrahydroquinolines. nih.govresearchgate.net Asymmetric hydrogenation has also been explored to produce chiral tetrahydroquinolines. researchgate.netdicp.ac.cn In some cases, chemoselective hydrogenation of the carbocyclic ring can be achieved. rsc.org

For 4,6-dichloro-2-trichloromethyl-quinoline, several outcomes of hydrogenation could be anticipated, although none are specifically documented:

Reduction of the Pyridine Ring: Catalytic hydrogenation could potentially reduce the C=N bond and the adjacent C=C bond of the pyridine ring to yield a tetrahydroquinoline derivative.

Hydrogenolysis of Chloro and Trichloromethyl Groups: The chloro substituents on the quinoline ring and the trichloromethyl group are susceptible to hydrogenolysis, where the carbon-chlorine bonds are cleaved and replaced by carbon-hydrogen bonds. This process is common for organohalides in the presence of a hydrogenation catalyst like palladium on carbon (Pd/C).

Selective Hydrogenation: Achieving selective hydrogenation of the quinoline core without affecting the halogenated substituents would likely require carefully chosen catalysts and reaction conditions to control chemoselectivity.

Hydroboration: The hydroboration of quinolines can lead to various products, including the 1,2-hydroboration product, which can be further functionalized. Rhodium-catalyzed hydroboration has been shown to be regioselective for the 1,2-addition across the C=N bond of the pyridine ring. uni-regensburg.de Borane catalysts can also effect a double hydroboration to yield β-borylated tetrahydroquinolines. kaist.ac.kr For 4,6-dichloro-2-trichloromethyl-quinoline, hydroboration would likely target the pyridine ring, but specific regioselectivity and the influence of the electron-withdrawing chloro and trichloromethyl groups are not documented.

Hydrosilylation: Hydrosilylation of quinolines, another method for their reduction, typically results in the 1,2-addition of a hydrosilane across the C=N bond, leading to N-silylated 1,2-dihydroquinolines. researchgate.net The reactivity of 4,6-dichloro-2-trichloromethyl-quinoline in hydrosilylation reactions has not been reported.

Radical Reactions and Single Electron Transfer Mechanisms

Specific studies on the radical reactions or single electron transfer (SET) mechanisms involving 4,6-dichloro-2-trichloromethyl-quinoline are not present in the available literature. However, the presence of the trichloromethyl group suggests potential for radical-mediated transformations.

Radical Reactions: The trichloromethyl group (-CCl₃) can participate in radical reactions. For example, under radical-initiating conditions (e.g., using a radical initiator or photolysis), homolytic cleavage of a C-Cl bond could generate a dichloromethyl radical centered on the quinoline-2-position. This reactive intermediate could then undergo various radical cascade reactions or trapping by other reagents. Photocatalytic methods have been used to generate radicals from related systems, leading to cyclization or other transformations. researchgate.net

Single Electron Transfer (SET) Mechanisms: The reduction of organic trichloromethyl derivatives can proceed via a single electron transfer mechanism. rsc.org For example, reaction with a one-electron reducing agent, such as a low-valent metal complex, could lead to the formation of a radical anion. This intermediate could then lose a chloride ion to generate a dichloro(quinolyl)methyl radical. The fate of this radical would depend on the reaction conditions and the presence of other reactive species. It could be further reduced to an anion, dimerize, or abstract a hydrogen atom. rsc.org The electron-deficient nature of the dichlorinated quinoline ring would likely influence the ease of the initial electron transfer.

Structure Activity Relationship Sar Studies of 4,6 Dichloro 2 Trichloromethyl Quinoline Derivatives

Impact of Halogen Substitution on Biological Activity

Halogen atoms are critical modulators of the physicochemical and biological properties of quinoline (B57606) derivatives. Their strategic placement on the quinoline core can significantly influence activity, with both the type of halogen and its position being important factors.

Research into quinoline derivatives has shown that the presence of a chlorine atom at the C-7 position is often considered optimal for certain activities. biointerfaceresearch.com However, in the context of other quinoline series, substitutions at various positions have yielded diverse outcomes. For instance, in one study on quinoline-imidazole hybrids, the presence of an electron-withdrawing chlorine atom at the C-2 position led to a loss of antimalarial activity, whereas a bromine atom at the C-6 position was found to be essential for improving activity. nih.gov

In studies of 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one analogues as potential anti-MERS-CoV agents, it was observed that electron-withdrawing substituents, including halogens like 2,4-difluoroaniline, resulted in significant viral inhibition. researchgate.net Specifically, derivatives with a 6,8-difluoro substitution pattern showed marked changes in inhibitory activity. researchgate.net This highlights that the electronic effects of halogens are a key determinant of biological efficacy. The introduction of a trifluoromethyl group (a pseudo-halogen) at the para position of a 3-pyridine substituent also eliminated cytotoxicity against HepG2 cells while maintaining good antiparasitic activity. nih.gov

The table below summarizes the observed impact of halogen substitutions on the biological activity of various quinoline scaffolds, based on findings from different research studies.

| Quinoline Scaffold | Halogen Substitution | Position(s) | Observed Impact on Biological Activity | Reference(s) |

| Quinoline-imidazole hybrid | Chlorine (Cl) | C-2 | Loss of antimalarial activity | nih.gov |

| Quinoline-imidazole hybrid | Bromine (Br) | C-6 | Essential for activity improvement | nih.gov |

| 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one | 2,4-difluoroaniline | C-2 | Significant MERS-CoV inhibition | researchgate.net |

| 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one | 6,8-difluoro | C-6, C-8 | Marked change in MERS-CoV inhibition | researchgate.net |

| 1H-Imidazo[4,5-c]quinoline | Trifluoromethyl (CF3) | para of 3-pyridine | Eliminated HepG2 cytotoxicity, maintained antiparasitic activity | nih.gov |

| 4-aminoquinolines | Chlorine (Cl) | C-7 | Considered optimal for antimalarial activity | biointerfaceresearch.com |

Role of the Trichloromethyl Group in Biological Efficacy

The trichloromethyl (CCl3) group at the C-2 position of the quinoline ring is a significant structural feature. Research on nitrated isomers of 2-(trichloromethyl)quinoline (B1251150) suggests that the biological activity and cytotoxicity of these compounds are influenced by the relative positions of the CCl3 and nitro substituents. slideshare.net

The CCl3 group is a bulky, lipophilic, and strongly electron-withdrawing substituent. Its presence can induce steric strain on the quinoline ring system, potentially causing the ring to become non-planar. slideshare.net This deviation from planarity can affect how the molecule interacts with biological targets, such as enzymes or receptors, thereby influencing its efficacy and mechanism of action. The electronic properties of the CCl3 group can also impact the reactivity of the quinoline core. slideshare.net

In a study of nitrated 2-(trichloromethyl)quinoline isomers, the position of the CCl3 group relative to a nitro group was found to dictate the coplanarity of the nitro group with the aromatic system, which in turn affects intermolecular interactions and biological activity. slideshare.net

| Feature of Trichloromethyl (CCl3) Group | Impact on Quinoline Scaffold | Consequence for Biological Activity | Reference(s) |

| Steric Bulk | Induces stress, leading to a non-planar quinoline ring | Alters molecular shape, affecting binding to biological targets | slideshare.net |

| Electronic Properties | Influences reactivity and intermolecular contacts | Modulates cytotoxicity and overall biological effect | slideshare.net |

Influence of Substituents at N-1 and C-(5-8) Positions of the Quinoline Core

Substitutions on the carbocyclic ring (positions C-5, C-6, C-7, and C-8) and at the N-1 position of the quinoline core play a crucial role in defining the biological activity of its derivatives.

In the development of antimalarial quinolines, the 7-chloro group has been identified as a key feature for activity. biointerfaceresearch.com Conversely, the introduction of a methyl group at the C-8 position has been shown to abolish activity in some 4-aminoquinoline (B48711) derivatives. biointerfaceresearch.com For certain indole-quinoline derivatives with anticancer properties, compounds with a methyl group at C-5 showed more potent activity than those substituted at C-6. nih.gov

Studies on 2,4,8-trisubstituted quinolines have indicated these as promising moieties for developing new anticancer agents. nih.gov In the case of nitrated 2-(trichloromethyl)quinoline, the placement of a nitro group at the C-5, C-6, or C-8 position significantly impacts the molecule's conformation and potential biological activity. slideshare.net

For some quinoline-based antibacterial agents, a fluorine atom at position 6 and an amino group at position 5 are associated with activity. researchgate.net Furthermore, substitutions at position 7 with rings like piperazine (B1678402) or pyrrolidine (B122466) can also lead to active compounds. researchgate.net The nature of the substituent is also critical; electron-withdrawing groups such as nitro (NO2) and trifluoromethyl (CF3) at positions 5 through 8 were found to cause significant inhibition in one series of antiviral compounds, while electron-donating groups did not. researchgate.net

| Position | Substituent | Impact on Biological Activity | Compound Series | Reference(s) |

| C-5 | Methyl (CH3) | More potent anticancer activity compared to C-6 substitution | Indole-quinoline derivatives | nih.gov |

| C-5 | Amino (NH2) | Associated with antibacterial activity | General quinolines | researchgate.net |

| C-6 | Fluorine (F) | Associated with antibacterial activity | General quinolines | researchgate.net |

| C-7 | Chlorine (Cl) | Optimal for antimalarial activity | 4-Aminoquinolines | biointerfaceresearch.com |

| C-7 | Piperazine/Pyrrolidine | Leads to active antibacterial compounds | General quinolines | researchgate.net |

| C-8 | Methyl (CH3) | Abolishes antimalarial activity | 4-Aminoquinolines | biointerfaceresearch.com |

| C-5 to C-8 | NO2, CF3 (Electron-withdrawing) | Significant antiviral inhibition | 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one | researchgate.net |

Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization, which involves combining the quinoline scaffold with other heterocyclic moieties, is a powerful strategy for developing new therapeutic agents with potentially enhanced activity or novel mechanisms of action. nih.govsapub.orgrsc.org This approach can lead to compounds with dual modes of action, helping to overcome issues like drug resistance. researchgate.net

Several heterocyclic systems have been successfully hybridized with quinoline, including:

Triazoles: Quinoline-triazole hybrids have been synthesized and evaluated for their biological activities. researchgate.netnih.gov The nature and position of substituents on the triazole ring were found to affect the compound's potency. researchgate.net

Oxadiazoles: Quinoline-oxadiazole hybrids have been developed as a novel class of compounds with specific biological targets. researchgate.net

Piperazine: Quinoline-piperazine hybrids have attracted attention for their potential antimicrobial properties. sapub.org

Hydrazones: The combination of quinoline with hydrazones has led to derivatives with notable antibacterial and anti-tuberculosis properties.

Pyrimidines: Fused tricyclic pyrimidoquinolines are common in various biologically important natural products and potent drugs. researchgate.net

The integration of two or more bioactive frameworks can result in new chemical entities with improved activity and better drug-like properties, combining the beneficial characteristics of each component. sapub.org

| Hybrid Scaffold | Biological Activity Investigated | Reference(s) |

| Quinoline-Triazole | Antimicrobial, Antifungal | researchgate.netnih.gov |

| Quinoline-Oxadiazole | Anti-Tuberculosis | researchgate.net |

| Quinoline-Piperazine | Antimicrobial | sapub.org |

| Quinoline-Hydrazone | Antibacterial, Anti-Tuberculosis | |

| Pyrimidoquinolines | Anticancer, Antibacterial, Anti-inflammatory | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to quinoline (B57606) derivatives to predict molecular geometries, vibrational frequencies, and electronic properties. arabjchem.orgresearchgate.net Calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional combined with the 6-311G(d,p) or similar basis sets, to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In quinoline derivatives, the distribution of these orbitals provides insight into reactive sites. For 4,6-dichloro-2-trichloromethyl-quinoline, the HOMO is expected to be distributed across the quinoline ring system, while the LUMO would also be delocalized, with significant contributions from the electron-withdrawing chloro and trichloromethyl substituents. researchgate.net This distribution facilitates intramolecular charge transfer, a key feature for many of its properties.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Quinoline Derivative (Note: Data is representative of typical values for related quinoline systems as calculated by DFT/B3LYP methods.)

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -2.98 |

| Energy Gap (ΔE) | 3.87 |

This data illustrates that a significant energy gap points towards high kinetic stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). The stabilization energy (E2) associated with these interactions quantifies their significance.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. arabjchem.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In an MEP map of 4,6-dichloro-2-trichloromethyl-quinoline, the most negative regions would be localized around the electronegative nitrogen atom of the quinoline ring and the chlorine atoms. These sites represent the primary centers for electrophilic interaction. Conversely, the hydrogen atoms on the aromatic ring would exhibit positive potential, indicating them as sites for potential nucleophilic interaction. arabjchem.org

Molecular Docking Studies (Ligand-Receptor Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. nih.gov Quinoline derivatives have been successfully docked against a wide array of biological targets, including enzymes like cyclooxygenases (COX), HIV reverse transcriptase, and various cancer-related proteins. nih.govproquest.comtubitak.gov.tr

While specific docking studies for 4,6-dichloro-2-trichloromethyl-quinoline are not detailed in the literature, its structure suggests it could be investigated as an inhibitor for various enzymes. A typical docking study involves:

Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank).

Preparing the ligand (the quinoline derivative) and the receptor for docking.

Using software like AutoDock to place the ligand into the active site of the receptor and calculate the binding energy (or docking score). proquest.comnih.gov

The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinoline derivative and the amino acid residues in the active site of the protein. nih.gov For example, studies on similar compounds show docking scores ranging from -5.87 to -10.67 kcal/mol, indicating strong potential binding affinity. proquest.comtubitak.gov.tr

Global Reactivity Parameters

Key global reactivity parameters include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. semanticscholar.org

Chemical Softness (S): S = 1 / η

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the energy stabilization when the system acquires additional electronic charge. arabjchem.org

Table 2: Illustrative Global Reactivity Descriptors for a Halogenated Quinoline Derivative (eV) (Note: This table provides representative values based on DFT calculations for similar compounds to illustrate the concepts.) arabjchem.orgnih.gov

| Parameter | Definition | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 2.98 |

| Hardness (η) | (I-A)/2 | 1.935 |

| Softness (S) | 1/η | 0.517 |

| Chemical Potential (μ) | -(I+A)/2 | -4.915 |

| Electrophilicity Index (ω) | μ²/(2η) | 6.22 |

These parameters collectively suggest a molecule with high stability and a defined capacity to act as an electrophile.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in modern technologies like telecommunications and optical data processing. mdpi.com Organic molecules with extended π-conjugation and significant intramolecular charge transfer (ICT) from a donor to an acceptor group often exhibit NLO properties. The key parameter for quantifying second-order NLO behavior is the first hyperpolarizability (β). researchgate.net

The quinoline ring system, especially when substituted with strong electron-donating and electron-withdrawing groups, can be engineered to possess significant NLO properties. mdpi.comresearchgate.net The presence of the electron-withdrawing -CCl3 group and chlorine atoms on the 4,6-dichloro-2-trichloromethyl-quinoline framework suggests that it could have a notable NLO response. Theoretical calculations using DFT can predict the first hyperpolarizability (β) of the molecule. For comparison, the β value of a standard NLO material like urea (B33335) is often used as a reference. Studies on other quinoline derivatives have shown hyperpolarizability values many times greater than that of urea, marking them as promising candidates for NLO applications. researchgate.net

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Proton NMR spectroscopy would be used to determine the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For a compound like 4,6-dichloro-2-(trichloromethyl)quinoline, the aromatic protons on the quinoline (B57606) ring would be expected to appear as distinct signals in the downfield region of the spectrum. The number of signals, their splitting patterns (e.g., doublets, triplets), and their coupling constants would help to confirm the substitution pattern on the quinoline core. For instance, studies on similar chloro-substituted quinolines have utilized ¹H NMR to establish the positions of substituents. mdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 4,6-dichloro-2-(trichloromethyl)quinoline would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, or part of the trichloromethyl group). The carbon attached to the nitrogen and the carbons bearing chlorine atoms would have characteristic chemical shifts. This technique is routinely used in the characterization of quinoline derivatives to confirm the carbon skeleton. mdpi.com

Due to the lack of specific experimental data for 4,6-dichloro-2-(trichloromethyl)quinoline, a data table for its NMR spectra cannot be provided.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MS: A standard mass spectrum of 4,6-dichloro-2-(trichloromethyl)quinoline would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing five chlorine atoms.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula, C₁₀H₄Cl₅N. epa.gov

LC-MS: Liquid Chromatography-Mass Spectrometry could be employed to analyze the purity of the compound and to obtain its mass spectrum.

While the monoisotopic mass of 4,6-dichloro-2-(trichloromethyl)quinoline is known to be 312.878638 g/mol , specific experimental mass spectrometry data and fragmentation patterns are not available in the reviewed literature. epa.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4,6-dichloro-2-(trichloromethyl)quinoline, the IR spectrum would be expected to show characteristic absorption bands for:

C=C and C=N stretching vibrations within the quinoline aromatic ring system.

C-H stretching and bending vibrations of the aromatic protons.

C-Cl stretching vibrations from the dichloro- and trichloromethyl-substituents.

A data table of specific IR absorption peaks for 4,6-dichloro-2-(trichloromethyl)quinoline cannot be provided as the data is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline. The UV-Vis spectrum of 4,6-dichloro-2-(trichloromethyl)quinoline would show absorption maxima (λ_max) corresponding to the π to π* transitions within the aromatic quinoline ring. The position and intensity of these absorptions are influenced by the substituents on the ring. The study of other quinoline derivatives shows that they exhibit characteristic UV-Vis absorption spectra. researchgate.net

Specific UV-Vis absorption data for 4,6-dichloro-2-(trichloromethyl)quinoline is not available in the surveyed literature.

X-ray Crystallography for Structural Elucidation

No published crystal structure data for 4,6-dichloro-2-(trichloromethyl)quinoline was found during the literature search.

Future Perspectives and Research Directions

Development of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally been accomplished through classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.netiipseries.org However, these methods often require harsh conditions, high temperatures, and can generate significant waste, limiting their efficiency and environmental compatibility. researchgate.netnih.gov Future research should focus on developing more advanced and efficient synthetic routes to 4,6-dichloro-2-(trichloromethyl)quinoline and its analogues.

Modern synthetic organic chemistry offers a toolkit of reactions that could be adapted for this purpose. Metal-catalyzed cross-coupling and annulation reactions, for instance, have become powerful methods for constructing heterocyclic systems. mdpi.comorganic-chemistry.org Strategies involving palladium, copper, or ruthenium catalysts could enable the direct and selective construction of the substituted quinoline core from simpler precursors with greater functional group tolerance. mdpi.com Another promising avenue is the use of superacid-catalyzed condensation reactions, which can facilitate the efficient construction of quinoline scaffolds under specific conditions. mdpi.com The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, would also significantly improve efficiency by minimizing intermediate isolation and purification steps. nih.govresearchgate.net

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Features |

|---|---|---|

| Metal-Catalyzed Annulation | High efficiency, broad functional group compatibility, regioselectivity. | Utilizes catalysts like Ruthenium or Cobalt to construct the quinoline ring from precursors such as enaminones and anthranils. mdpi.com |

| Superacid Catalysis | High efficiency and rapid reaction times for specific substrates. | Employs superacids like trifluoromethanesulfonic acid as both the reaction medium and catalyst for condensation. mdpi.com |

| Domino Multicomponent Reactions | Increased efficiency, reduced waste, and operational simplicity. | Combines multiple reactions in a single pot to assemble complex molecules from simple starting materials. rsc.org |

| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, and reduced reaction times. numberanalytics.com | Reactants are continuously passed through a reactor, allowing for precise control over reaction conditions. numberanalytics.com |

Exploration of Untapped Biological Activities

The quinoline nucleus is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. nih.govnih.gov Derivatives have demonstrated activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.govbiointerfaceresearch.comijpsjournal.comzenodo.org The specific substitution pattern of 4,6-dichloro-2-(trichloromethyl)quinoline suggests that it may possess a unique bioactivity profile that remains largely uncharacterized.

Future research should involve comprehensive biological screening of this compound. Given that substitutions at the C2 and C4 positions of the quinoline ring are known to be important for bioactivity, this compound is a prime candidate for investigation. nih.govnih.gov For example, 2-substituted quinolines have shown potential as antileishmanial and antiviral agents, while various substituted quinolines have potent anticancer effects against a range of cell lines. nih.govnih.govrsc.orgmdpi.com A systematic evaluation against panels of cancer cells (such as prostate, breast, and leukemia), pathogenic bacteria and fungi, and various viruses could uncover novel therapeutic applications. nih.govnih.gov Furthermore, exploring its potential as an inhibitor of specific enzymes, such as kinases or α-glucosidase, could reveal novel mechanisms of action. nih.govnih.gov

Table 2: Potential Biological Activities for Investigation

| Activity Class | Rationale Based on Quinoline Derivatives | Example Target Organisms/Cell Lines |

|---|---|---|

| Anticancer | Many substituted quinolines exhibit potent antiproliferative activity against various tumor cells. nih.govnih.govrsc.org | PC-3 (prostate), MCF-7 (breast), HeLa (cervical), T47D (breast cancer). nih.govrsc.org |

| Antileishmanial | 2- and 4-substituted quinolines have shown significant activity against Leishmania parasites. nih.govnih.gov | Leishmania donovani, Leishmania amazonensis. nih.gov |

| Antiviral | The quinoline scaffold is present in compounds with broad-spectrum antiviral activity. mdpi.com | HTLV-1, Coronaviruses. mdpi.com |

| Antibacterial | Halogenated quinoline derivatives are known to possess antibacterial properties. nih.gov | Staphylococcus aureus, Escherichia coli. rsc.org |

| Antifungal | Quinoline compounds have been identified as having potent antifungal activity. ijpsjournal.comzenodo.orgresearchgate.net | Candida albicans, Aspergillus niger. rsc.orgresearchgate.net |

| Enzyme Inhibition | Quinolines can act as inhibitors of key enzymes like protein kinases and α-glucosidase. nih.govnih.gov | EGFR-TK, Pim-1 kinase. nih.govrsc.org |

Rational Design and Optimization via Computational Methods

Computational chemistry provides powerful tools for accelerating the drug discovery process. nih.govwiley.com For 4,6-dichloro-2-(trichloromethyl)quinoline, these methods can be used to guide the rational design of new analogues with enhanced potency and optimized pharmacokinetic profiles.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) can be employed to build predictive models. nih.gov By synthesizing a small library of derivatives and evaluating their biological activity, these models can identify the key structural features—steric, electronic, and hydrophobic—that correlate with potency. nih.gov Molecular docking studies can then be used to visualize how these compounds might bind to the active site of a specific biological target, such as a protein kinase. rsc.orgnih.gov This provides insights into the crucial intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding, allowing for the targeted design of modifications to improve affinity and selectivity. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used early in the design phase to assess the drug-like properties of new analogues, helping to prioritize compounds with favorable bioavailability and metabolic stability profiles. rsc.org

Table 3: Application of Computational Methods

| Computational Method | Application to 4,6-dichloro-2-(trichloromethyl)quinoline | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of the compound and its analogues to specific protein targets (e.g., kinases, proteases). rsc.orgnih.gov | Identification of key binding interactions; guidance for structure-based design. |

| 3D-QSAR / CoMFA | Correlate the 3D structural features of a series of derivatives with their biological activity. nih.gov | A predictive model that guides the design of more potent compounds by highlighting favorable and unfavorable structural modifications. |

| Virtual Screening | Screen large virtual libraries of compounds to identify molecules with similar properties that may bind to a target of interest. nih.gov | Discovery of novel, structurally diverse hits with potential activity. |

| ADME/Tox Prediction | Computationally evaluate properties like solubility, permeability, metabolic stability, and potential toxicity. rsc.org | Early-stage filtering of compounds to prioritize those with better drug-like characteristics. |

Sustainable and Green Chemical Synthesis Expansion

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnumberanalytics.com The synthesis of quinolines, including 4,6-dichloro-2-(trichloromethyl)quinoline, is an area ripe for the application of these principles. Traditional methods often rely on toxic solvents, stoichiometric reagents, and high energy consumption. nih.govnih.gov

Future research should focus on expanding sustainable synthetic methodologies. This includes the use of alternative, environmentally benign solvents like water, ethanol (B145695), or ionic liquids. researchgate.netresearchgate.netnumberanalytics.com Energy-efficient technologies such as microwave irradiation and ultrasound can dramatically reduce reaction times and energy usage compared to conventional heating. rsc.orgijpsjournal.comrasayanjournal.co.in The development and use of heterogeneous or reusable catalysts, such as solid-supported reagents or biocatalysts, can simplify product purification and minimize chemical waste. rsc.orgnih.gov Another forward-looking approach is the use of renewable feedstocks derived from biomass as starting materials, which would reduce the reliance on petrochemicals. numberanalytics.comijpsjournal.com By integrating these green approaches, the synthesis of 4,6-dichloro-2-(trichloromethyl)quinoline can be made more economically viable and environmentally responsible. nih.govijpsjournal.com

Table 4: Comparison of Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. nih.gov | Water, ethanol, ionic liquids, or solvent-free conditions. researchgate.netresearchgate.netnih.gov |

| Energy Source | Conventional heating, often for long durations. nih.gov | Microwave irradiation, ultrasound; reduced reaction times. rsc.orgijpsjournal.comrasayanjournal.co.in |

| Catalysts | Often uses stoichiometric, non-recoverable acids or reagents. nih.gov | Recyclable heterogeneous catalysts, organocatalysts, biocatalysts. researchgate.netnih.gov |

| Atom Economy | Can be low, with significant byproduct formation. nih.gov | One-pot and multicomponent reactions designed to maximize atom economy. researchgate.net |

| Feedstocks | Typically derived from non-renewable petrochemicals. | Potential for use of renewable biomass-derived starting materials. numberanalytics.comnumberanalytics.com |

Q & A

Basic: What synthetic methodologies are most effective for preparing 4,6-dichloro-2-trichloromethyl-quinoline with high purity?

Answer:

The synthesis of halogenated quinolines often employs classical protocols like the Conrad-Limpach method or modifications involving chlorination. For example, 4,7-dichloroquinoline derivatives are synthesized via hydrolysis and chlorination of intermediates like 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester . Adapting this to 4,6-dichloro-2-trichloromethyl-quinoline may require selective chlorination steps using reagents like POCl₃, as demonstrated in the synthesis of 4-chloro-6,7-dimethoxyquinoline . Key considerations include:

- Reagent stoichiometry : Excess POCl₃ ensures complete chlorination .

- Purification : Column chromatography (e.g., petroleum ether:EtOAc) resolves impurities .

- Validation : HPLC (≥99% purity) and NMR confirm structural integrity .

Basic: How can spectroscopic techniques (NMR, UV-Vis) distinguish 4,6-dichloro-2-trichloromethyl-quinoline from its structural analogs?

Answer:

- ¹H/¹³C NMR : The trichloromethyl group (-CCl₃) produces distinct deshielding effects. For instance, in 4-chloro-6,7-dimethoxyquinoline, methoxy protons resonate at δ ~4.0 ppm, while aromatic protons appear between δ 7.3–8.6 ppm . The -CCl₃ group may further split signals due to coupling with adjacent substituents.

- UV-Vis : Chlorine substituents induce bathochromic shifts. 4,7-Dichloroquinoline exhibits absorption maxima at ~270–310 nm , while trifluoromethyl groups (e.g., in 4,6-dichloro-2-trifluoromethylquinazoline) alter λmax due to electron-withdrawing effects .

Advanced: How do crystallographic studies resolve contradictions in reported melting points or solubility data for halogenated quinolines?

Answer:

Crystallographic data (e.g., X-ray diffraction) reveal how weak intermolecular interactions (C–H⋯O, π–π stacking) influence physical properties. For example:

- Crystal packing : In ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, π–π interactions (3.76–3.80 Å) stabilize the lattice, affecting melting points .

- Solubility : Chlorine substitution patterns alter polarity. Derivatives with planar quinoline cores (e.g., 4-chloro-6,7-dimethoxyquinoline) exhibit lower aqueous solubility due to hydrophobic stacking .

Advanced: What strategies mitigate side reactions (e.g., over-chlorination) during the synthesis of 4,6-dichloro-2-trichloromethyl-quinoline?

Answer:

- Temperature control : Refluxing with POCl₃ at 343 K minimizes side products, as seen in 4-chloro-6,7-dimethoxyquinoline synthesis .

- Protecting groups : Temporary protection of reactive sites (e.g., methoxy groups) prevents undesired chlorination .

- Real-time monitoring : TLC or in-situ FTIR tracks reaction progress to halt at the desired step .

Advanced: How do substituent modifications (e.g., replacing -CCl₃ with -CF₃) impact the biological activity of 4,6-dichloro-quinoline derivatives?

Answer:

- Electron effects : -CF₃ (stronger electron-withdrawing) enhances electrophilicity, potentially increasing antimicrobial activity. For instance, 4,6-dichloro-2-trifluoromethylquinazoline derivatives show enhanced bioactivity compared to -CCl₃ analogs .

- SAR studies : In quinolinylquinolines, chloro substituents at positions 4 and 6 correlate with antitumor activity, while bulky groups (e.g., -CCl₃) may hinder target binding .

Basic: What analytical challenges arise in quantifying trace impurities (e.g., dechlorinated by-products) in 4,6-dichloro-2-trichloromethyl-quinoline?

Answer: